3-Bromo-5-fluoroimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-5-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that features both bromine and fluorine substituents on an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluoroimidazo[1,2-a]pyridine can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The reaction involves a one-pot tandem cyclization/bromination process. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
- Substitution reactions yield various substituted imidazo[1,2-a]pyridines.
- Oxidation and reduction reactions produce oxidized or reduced derivatives of the imidazo[1,2-a]pyridine core .
Scientific Research Applications
3-Bromo-5-fluoroimidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), affecting cellular signaling pathways .
Comparison with Similar Compounds
- 3-Bromo-6-fluoroimidazo[1,2-a]pyridine
- 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
Comparison: 3-Bromo-5-fluoroimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design .
Properties
IUPAC Name |
3-bromo-5-fluoroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXYASSBWQZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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